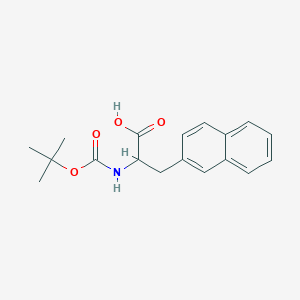

2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid

Descripción general

Descripción

2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid (TBNPA) is a novel compound that has been studied extensively for its utility in several scientific applications. It is a synthetic compound that has been used in a variety of different fields, including organic chemistry, biochemistry, and pharmacology. TBNPA has been studied for its potential as a therapeutic agent, as well as its ability to act as a catalyst in certain chemical reactions.

Synthesis

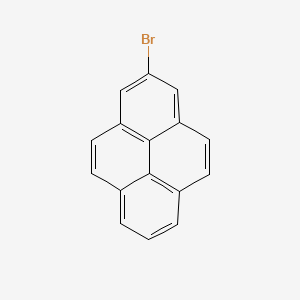

TBNPA is synthesized through a series of chemical reactions, beginning with the reaction of 2-naphthol with tert-butyl bromide in the presence of sodium hydroxide, followed by the addition of carbon dioxide and ammonia. The resulting product is then reacted with diethyl oxalate to form the desired product. The reaction conditions used in the synthesis of TBNPA can be varied to yield different products, depending on the desired outcome.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Synthesis

In medicinal chemistry, this compound serves as a building block for the synthesis of complex molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful for protecting the amino functionality during chemical reactions, allowing for selective modifications of the molecule without affecting the integrity of the amino group . This is crucial in the multi-step synthesis of pharmaceuticals where precise functional group transformations are required.

Material Science: Polymer Research

The naphthalene moiety of this compound can be incorporated into polymers to impart specific optical properties, such as fluorescence . This is valuable in the development of novel materials for organic light-emitting diodes (OLEDs) or as markers in high-performance plastics.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound’s structural complexity allows it to interact with active sites of certain enzymes, potentially acting as an inhibitor . This application is significant for understanding enzyme mechanisms and for the development of new biochemical assays.

Pharmacology: Prodrug Formulation

The Boc-protected amino acid structure of this compound makes it a candidate for prodrug strategies, where it can be used to improve the pharmacokinetic properties of therapeutic agents . By modifying drug absorption, distribution, metabolism, and excretion (ADME), it can enhance the efficacy and safety profiles of drugs.

Organic Synthesis: Advanced Intermediate

In organic synthesis, the compound can be utilized as an advanced intermediate for the preparation of more complex molecules. Its protected amino group and carboxylic acid functionality allow for a wide range of chemical transformations, making it a versatile reagent in synthetic routes .

Analytical Chemistry: Chromatography Standards

This compound can be used to create standards in analytical chemistry, particularly in chromatography. Its unique structure enables it to serve as a reference compound for calibrating instruments and validating analytical methods, ensuring accuracy and precision in measurements .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKWHOVNPHQQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394617 | |

| Record name | 2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56583-58-5 | |

| Record name | 2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

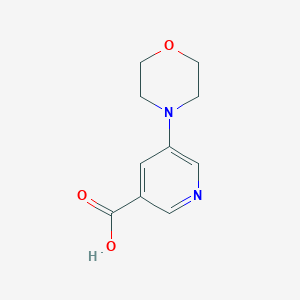

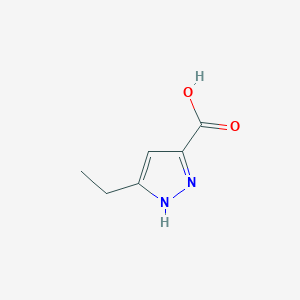

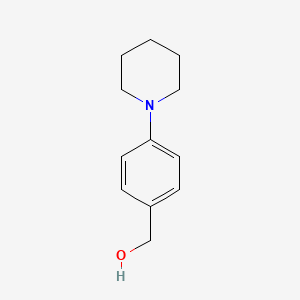

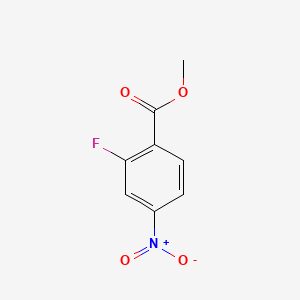

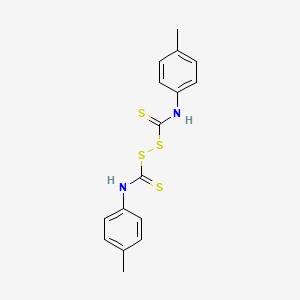

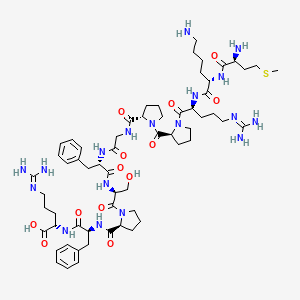

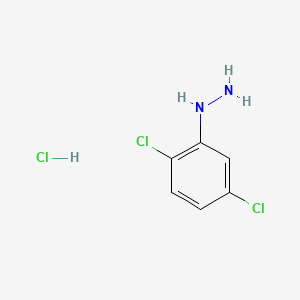

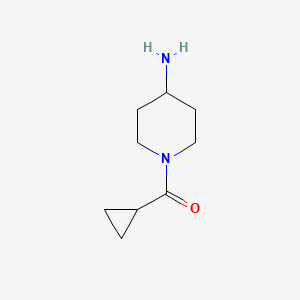

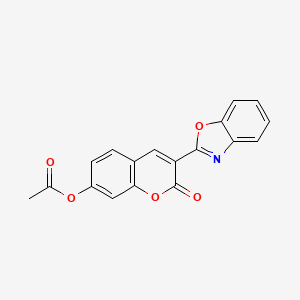

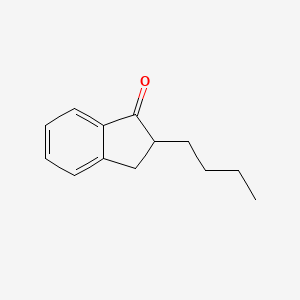

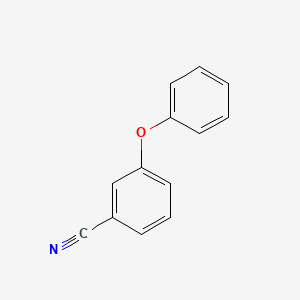

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.